molecular formula C26H25KN3NaO15S4+2 B12732498 3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt CAS No. 85614-39-7

3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt

Cat. No.: B12732498
CAS No.: 85614-39-7
M. Wt: 809.8 g/mol
InChI Key: AAQURDAYBQZBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The sulphonation and methoxylation steps are crucial to introduce the sulphooxy and methoxy groups, respectively. The final product is obtained by neutralizing the compound with potassium and sodium salts .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Used in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in textile, paper, and leather industries for dyeing purposes

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with cellular components. The sulphooxy and methoxy groups enhance the solubility and stability of the compound, allowing it to penetrate biological membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt lies in its specific functional groups that provide distinct chemical properties and applications. The combination of sulphooxy, methoxy, and azo groups makes it highly versatile and useful in various fields .

Properties

CAS No.

85614-39-7

Molecular Formula

C26H25KN3NaO15S4+2

Molecular Weight

809.8 g/mol

IUPAC Name

potassium;sodium;3-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-(2-sulfoanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C26H25N3O15S4.K.Na/c1-42-20-14-23(45(31,32)10-9-44-48(39,40)41)21(43-2)13-19(20)28-29-25-24(47(36,37)38)11-15-7-8-16(12-17(15)26(25)30)27-18-5-3-4-6-22(18)46(33,34)35;;/h3-8,11-14,27,30H,9-10H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1

InChI Key

AAQURDAYBQZBFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O)OC)S(=O)(=O)CCOS(=O)(=O)O.[Na+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.